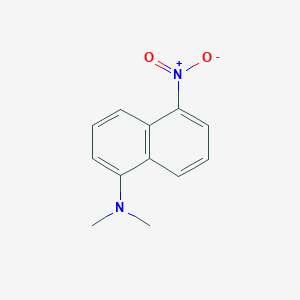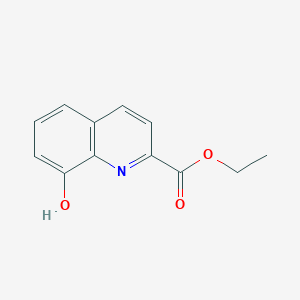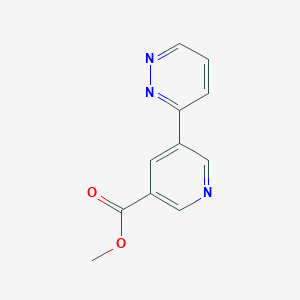
2-(Naphthalen-2-yl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)cyclopentanone is an organic compound with the molecular formula C15H14O. It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a naphthalene group at the second position. This compound is notable for its unique structure, which combines the properties of both cyclopentanone and naphthalene, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)cyclopentanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and naphthalene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific context and application, such as its role in enzyme inhibition or as a precursor in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-1-yl)cyclopentanone: Similar in structure but with the naphthalene group attached at the first position.
Cyclopentanone: Lacks the naphthalene group, making it less complex and with different reactivity.
Naphthalene: A simpler aromatic compound without the cyclopentanone ring.
Uniqueness
2-(Naphthalen-2-yl)cyclopentanone is unique due to its combined structural features of both cyclopentanone and naphthalene. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-naphthalen-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C15H14O/c16-15-7-3-6-14(15)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14H,3,6-7H2 |
InChI-Schlüssel |
QSUUMCIKFQJTIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
